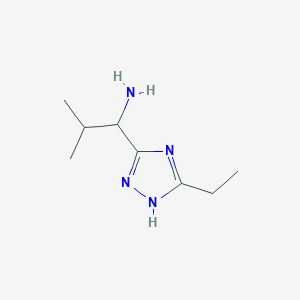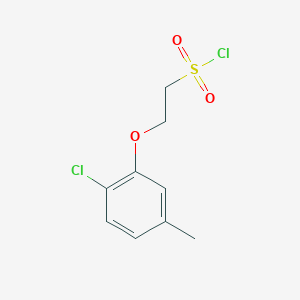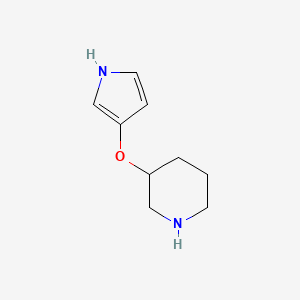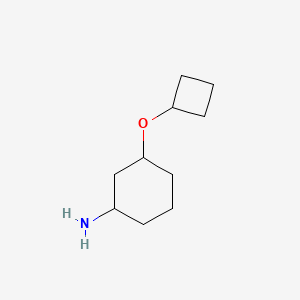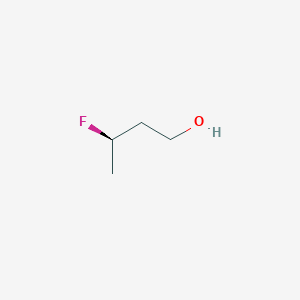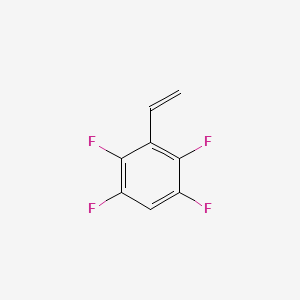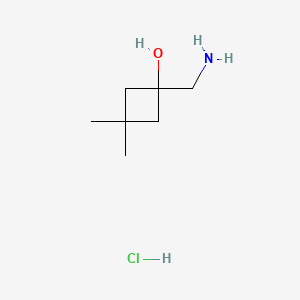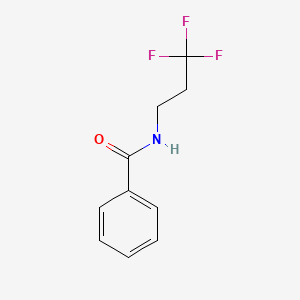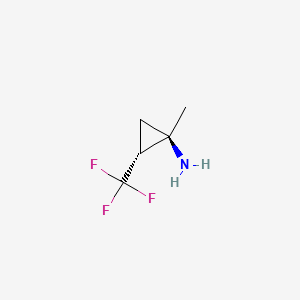![molecular formula C8H16Cl2N4O B13487113 [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)
[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C8H14N4O2HCl It is a derivative of oxolane and triazole, featuring a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Oxolane Ring Formation: The oxolane ring can be formed via a cyclization reaction involving diols and appropriate leaving groups under acidic conditions.
Methanamine Group Introduction: The methanamine group is introduced through a substitution reaction, where an amine group replaces a leaving group on the oxolane ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxides of the methanamine group.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its triazole ring can mimic natural substrates, making it useful in enzyme inhibition studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an antimicrobial or antiviral agent due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride
- [2-(5-methyl-4H-1,2,4-triazol-3-yl)tetrahydrofuran-3-yl]methanamine dihydrochloride
- [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanol dihydrochloride
Uniqueness
The uniqueness of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride lies in its specific combination of functional groups The presence of both the triazole and oxolane rings, along with the methanamine group, provides a versatile scaffold for chemical modifications
Properties
Molecular Formula |
C8H16Cl2N4O |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
[2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-6(4-9)2-3-13-7;;/h6-7H,2-4,9H2,1H3,(H,10,11,12);2*1H |
InChI Key |
SHVAVWJOOHWNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2C(CCO2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


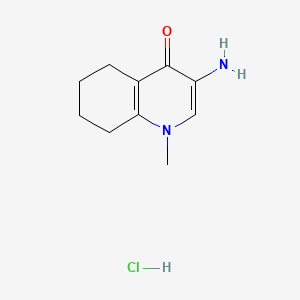
![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)
![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)

